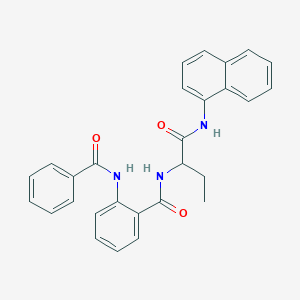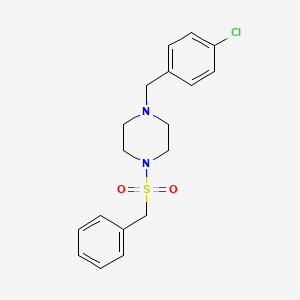![molecular formula C27H36N2O3 B10883001 (4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and dimethoxybenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Introduction of Benzyl and Dimethoxybenzyl Groups: The benzyl and dimethoxybenzyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and dimethoxybenzyl halides as reagents.
Final Coupling Reaction: The final step involves coupling the substituted piperidine with a suitable methanone derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl and dimethoxybenzyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the dimethoxybenzyl group.
Benzylpiperazine: Another related compound with different pharmacological properties.
Tetrahydroisoquinoline: Shares some structural similarities and is used in similar research contexts.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(2,4-DIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and dimethoxybenzyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C27H36N2O3 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O3/c1-31-25-11-10-23(26(18-25)32-2)19-28-14-6-9-24(20-28)27(30)29-15-12-22(13-16-29)17-21-7-4-3-5-8-21/h3-5,7-8,10-11,18,22,24H,6,9,12-17,19-20H2,1-2H3 |
InChIキー |
LCJQCOAFKBGZLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882926.png)

![N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10882936.png)
![7-(4-bromobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882940.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882944.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10882967.png)
![6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B10882968.png)
![4-formylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10882982.png)
![6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882992.png)
![1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10882993.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
![N'-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10883009.png)
